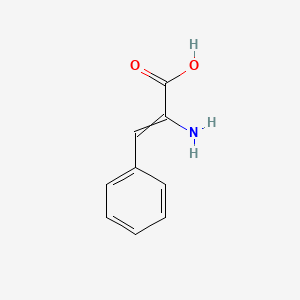

2-Amino-3-phenyl-2-propenoic Acid

Description

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-amino-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) |

InChI Key |

YWIQQKOKNPPGDO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dehydrophenylalanine and Its Derivatives

Asymmetric Synthesis Approaches

The quest for enantiomerically pure compounds has driven the development of numerous asymmetric synthetic strategies. For 2-Amino-3-phenyl-2-propenoic acid, commonly known as dehydrophenylalanine, and its derivatives, several advanced methodologies have been established to control the stereochemical outcome of the synthesis. These approaches are critical for accessing specific stereoisomers that are often required for pharmaceutical and biological applications.

Chiral Auxiliaries and Substituent-Dependent Asymmetric Induction

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical course of a reaction. youtube.comddugu.ac.in This strategy has been effectively applied to the synthesis of dehydrophenylalanine derivatives. The core principle involves attaching an optically active molecule (the auxiliary) to an achiral substrate, which then guides the formation of a new stereocenter with a specific configuration. youtube.comddugu.ac.in After the desired transformation, the auxiliary is removed and can often be recycled. youtube.com

A notable example of this approach is the use of chiral diketopiperazine rings in the synthesis of isotopically labeled phenylalanine from (Z)-dehydrophenylalanine. In a study, the stereochemical outcome of catalytic deuteriation was controlled by altering the substituents on the nitrogen atoms within the diketopiperazine ring. rsc.org This substituent-dependent asymmetric induction allows for a stereodivergent synthesis, producing either L-threo- or L-erythro-[2,3-²H₂]phenylalanine by a simple modification of the chiral template. rsc.org

The effectiveness of chiral auxiliaries is dependent on several factors, including their ability to induce high diastereoface selectivity during the formation of new bonds and their ease of removal without causing racemization of the product. researchgate.net The development of new auxiliaries, many derived from readily available natural sources like amino acids and camphor, continues to expand the scope of this methodology. researchgate.netnih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Year Introduced | Introducing Scientist(s) | Application Example |

| 8-phenylmenthol | 1978 | E.J. Corey | Prostaglandin synthesis youtube.com |

| Chiral mandelic acid | 1980 | Trost | Not specified in provided text |

| BINOL | Not specified | Not specified | Not specified in provided text |

| Trans-2-phenylcyclohexanol | Not specified | Not specified | Not specified in provided text |

| Chiral Oxazolidinones | Not specified | Evans | Aldol (B89426) reactions in the synthesis of FR-182877 researchgate.net |

| Camphor-derived auxiliaries | Not specified | Helmchen group | Asymmetric alkylation and Diels-Alder reactions researchgate.net |

Asymmetric Hydrogenation of Dehydroamino Acid Precursors

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the direct creation of chiral centers with high enantioselectivity. acs.org This method is particularly relevant for producing chiral amino acids from their prochiral dehydroamino acid precursors. wikipedia.org The significance of this approach was highlighted by the 2001 Nobel Prize in Chemistry, awarded in part to William S. Knowles for his work on the asymmetric hydrogenation of an N-acylacrylate to synthesize L-DOPA. wikipedia.org

The process typically involves the use of a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand. electronicsandbooks.comresearchgate.net These chiral catalysts create a chiral environment that directs the addition of hydrogen to one face of the double bond of the dehydroamino acid derivative, leading to the formation of one enantiomer in excess. researchgate.net

A variety of chiral ligands, including monodentate phosphoramidites derived from (R)-BINOL, have been developed and successfully applied in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, achieving high catalytic activities and enantioselectivities (up to 99% ee). researchgate.net Furthermore, a novel and highly enantioselective ruthenium-catalyzed hydrogenation of N-sulfonylated-γ-dehydroamino acids has been developed, which is noteworthy as it utilizes a ruthenium catalyst instead of the more typical rhodium catalysts for this class of substrates. electronicsandbooks.com

Table 2: Selected Results of Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| (Z)-Methyl α-acetamidocinnamate | Rh/(R)-Polymeric Phosphoramidite | 99% | researchgate.net |

| (Z)-Methyl α-acetamidoacrylate | Rh/(R)-Polymeric Phosphoramidite | 97% | researchgate.net |

| (Z)-Methyl α-benzamidocinnamate | Rh/(R)-Polymeric Phosphoramidite | 92% | researchgate.net |

| N-sulfonyl-γ-dehydroamino acid | Ru-catalyst | up to 98% | electronicsandbooks.com |

| 3-Benzoylaminocoumarins | BridgePhos-Rh | up to 99.7% | researchgate.net |

Organocatalytic Methods (e.g., Proline-Catalyzed Aldol Condensation)

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. youtube.com Chiral secondary amines, such as proline and its derivatives, are particularly effective organocatalysts for a variety of transformations, including the synthesis of chiral building blocks. wikipedia.orgau.dk

The proline-catalyzed asymmetric aldol reaction, a well-established method, proceeds through an enamine intermediate. wikipedia.orgyoutube.com The catalyst, L-proline, reacts with a ketone to form an enamine, which then attacks an aldehyde. The stereochemistry of the resulting aldol product is controlled by the chiral environment created by the proline catalyst. youtube.com This methodology has been extended to intermolecular reactions, significantly broadening its applicability. illinois.edu

In the context of dehydrophenylalanine synthesis, organocatalytic methods can be employed to construct the chiral backbone of the amino acid. For instance, a bifunctional primary amine-thiourea catalyst has been designed for the asymmetric α-alkylation of cyclic ketones with dehydroalanine (B155165) derivatives. nih.gov This catalyst utilizes hydrogen-bond-directing activation and enamine catalysis to achieve a highly stereoselective Michael addition, providing access to enantiopure ketone-based α-unnatural amino acids. nih.gov

Table 3: Examples of Proline-Catalyzed Aldol Reactions

| Reaction Type | Catalyst | Key Features | Reference |

| Intramolecular Aldol Reaction | (S)-(-)-Proline | Forms a chiral ketol with 93% ee. | wikipedia.org |

| Intermolecular Aldol Reaction | L-Proline | Reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) gave 68% yield and 88:12 er. | illinois.edu |

| Aldol Reaction in Water | 4-hydroxyproline derivatives | High diastereoselectivity and enantioselectivity with low catalyst loading (0.5 mol%). | nih.gov |

| Aldehyde Cross-Aldol Reaction | L-Proline | Performed in DMF, affording anti cross-aldol products with good er's. | illinois.edu |

Stereodivergent Synthesis Strategies

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a multi-stereocenter molecule from a common starting material. This is achieved by systematically changing the reagents or catalysts.

A compelling example of a stereodivergent approach is the synthesis of L-threo- and L-erythro-[2,3-²H₂]phenylalanine. rsc.org By using a chiral diketopiperazine containing (Z)-dehydrophenylalanine, researchers could control the stereochemical outcome of a catalytic deuteriation. The key to this control was the nature of the substituents on the nitrogen atoms of the diketopiperazine ring. By simply changing these substituents, they could selectively produce either the L-threo or L-erythro diastereomer. rsc.org This demonstrates a powerful strategy for accessing different stereoisomers without altering the core synthetic route.

Biocatalytic Synthesis and Enzyme Engineering

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. mdpi.com For the synthesis of dehydrophenylalanine and its derivatives, particularly chiral amino acids, biocatalytic methods offer significant advantages, including mild reaction conditions and high enantioselectivity. nih.gov

Development of Engineered Biocatalysts for Enantioselective Production

While natural enzymes offer a vast catalytic repertoire, they may not always be perfectly suited for industrial applications due to limitations in stability, activity, or substrate scope. tudelft.nl Enzyme engineering, particularly through directed evolution, provides a powerful tool to overcome these limitations and tailor biocatalysts for specific synthetic needs. tudelft.nlnih.gov

Directed evolution involves creating large libraries of enzyme variants through random mutagenesis and then screening them for improved properties. youtube.com This iterative process mimics natural evolution in the laboratory and has been successfully used to generate novel enzymes for various applications, including the synthesis of chiral amines. nih.gov

In the context of producing enantiomerically pure phenylalanines, significant research has focused on engineering enzymes like D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases. nih.gov For example, meso-2,6-diamino-pimelic acid D-dehydrogenase (DAPDH), which has low activity towards D-phenylalanine, was engineered to have broader substrate tolerance and become an effective D-amino acid dehydrogenase. nih.gov Similarly, protein engineering efforts have been applied to improve the efficiency of enzymatic cascades for the production of D-phenylalanines. nih.gov These advancements in enzyme engineering are expanding the toolbox of biocatalysts available for the efficient and enantioselective synthesis of valuable chiral building blocks. nih.govdntb.gov.ua

Table 4: Engineered Enzymes for D-Phenylalanine Synthesis

| Enzyme Class | Engineering Goal | Key Findings | Reference |

| D-Amino Acid Dehydrogenases | Broaden substrate tolerance | Engineering of DAPDH to increase activity towards D-phenylalanine. | nih.gov |

| D-Amino Acid Transaminases | Improve catalytic efficiency | Not detailed in provided text. | nih.gov |

| Phenylalanine Ammonia-Lyases | Enhance production of D-phenylalanines | Not detailed in provided text. | nih.gov |

| Monoamine Oxidase | Deracemisation of chiral amines | Evolved from a practically useless wildtype enzyme into an industrially relevant biocatalyst. | tudelft.nl |

Enzyme Families in Dehydrophenylalanine Synthesis

Several enzyme families are pivotal in the synthesis of dehydrophenylalanine and related chiral amino acids. These enzymes offer stereoselective production of D- or L-amino acids from prochiral substrates.

Phenylalanine Ammonia-Lyases (PALs): PALs (EC 4.3.1.24) naturally catalyze the reversible elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid. frontiersin.org By operating in the reverse direction under high ammonia concentrations, PALs can synthesize L-phenylalanine and its derivatives from corresponding cinnamic acids. frontiersin.orgnih.gov However, the reaction equilibrium often favors deamination, limiting conversion rates in the synthetic direction. frontiersin.org

D-Amino Acid Dehydrogenases (DAADHs): These enzymes (EC 1.4.99.1) catalyze the reversible oxidation of D-amino acids to their corresponding α-keto acids, using cofactors like NAD(P)+. wikipedia.orgmdpi.com In the synthetic direction, they facilitate the reductive amination of α-keto acids (such as phenylpyruvic acid) to produce highly enantiomerically pure D-amino acids. wikipedia.orgnih.govgoogle.com DAADHs have a broad substrate specificity, acting on most D-amino acids. wikipedia.org

D-Amino Acid Transaminases (DAATs): Also known as D-alanine aminotransferases (EC 2.6.1.21), DAATs catalyze the transfer of an amino group from a D-amino acid donor to an α-keto acid acceptor. nih.govwikipedia.org This reversible reaction, which utilizes pyridoxal-5'-phosphate (PLP) as a cofactor, is crucial for producing various D-amino acids, including D-phenylalanine, from their keto analogues. nih.govnih.gov These enzymes are found in bacteria where they are involved in peptidoglycan biosynthesis. nih.govmdpi.com

| Enzyme Family | EC Number | Natural Reaction | Synthetic Application |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | L-Phenylalanine ⇌ trans-Cinnamic Acid + NH₃ | Synthesis of L-phenylalanine derivatives from cinnamic acids. frontiersin.orgnih.gov |

| D-Amino Acid Dehydrogenase (DAADH) | 1.4.99.1 | D-Amino Acid + Acceptor ⇌ 2-Oxo Acid + Reduced Acceptor | Reductive amination of 2-oxo acids to D-amino acids. wikipedia.orgnih.gov |

| D-Amino Acid Transaminase (DAAT) | 2.6.1.21 | D-Amino Acid + 2-Oxo Acid ⇌ 2-Oxo Acid + D-Amino Acid | Synthesis of D-amino acids from keto acids using an amino donor. nih.govnih.gov |

Biocatalytic Cascade Reactions for Chiral Amino Acid Transformation

To overcome limitations such as unfavorable equilibria and the need for expensive cofactors, enzymes are often combined in biocatalytic cascade reactions. nih.gov These one-pot systems can efficiently transform simple starting materials into valuable chiral products like D-phenylalanine derivatives.

A notable strategy is the stereoinversion of L-amino acids to their D-counterparts. nih.gov For instance, a cascade can be designed by coupling an L-amino acid deaminase (LAAD) with an engineered D-amino acid aminotransferase (DAAT). polimi.it The LAAD first converts the L-phenylalanine derivative to its corresponding phenylpyruvate intermediate, which is then aminated by the DAAT to yield the desired D-phenylalanine derivative with high enantiomeric excess. polimi.it Another approach couples PAL-catalyzed amination with a chemoenzymatic deracemization process, involving stereoselective oxidation and non-selective reduction, to produce D-phenylalanines from inexpensive cinnamic acids. nih.gov Such in vivo cascade systems, where multiple enzymes are co-expressed in a single microbial host, can improve efficiency by reducing the need for intermediate purification and transport across cell membranes. nih.gov

Protein Engineering and Site-Directed Mutagenesis for Catalytic Improvement

Wild-type enzymes often exhibit limitations such as narrow substrate scope, low activity towards non-natural substrates, or poor stability under industrial conditions. Protein engineering, including rational design and directed evolution, is employed to overcome these drawbacks. nih.gov

Phenylalanine Ammonia-Lyases (PALs): Engineering efforts have focused on expanding the substrate scope of PALs to accept substituted cinnamic acids for the synthesis of unnatural L-amino acids. manchester.ac.uk Structure-based engineering of PAL from Planctomyces brasiliensis (PbPAL) has enabled the hydroamination of previously inaccessible substrates, with mutations at key active site residues like L205 dramatically improving enantioselectivity. nih.gov

D-Amino Acid Dehydrogenases (DAADHs): Through rational and random mutagenesis, highly specific enzymes like meso-diaminopimelate D-dehydrogenase have been transformed into broad-substrate-range DAADHs. nih.gov Just five mutations were sufficient to create an enzyme capable of synthesizing a variety of straight-chain, branched, and aromatic D-amino acids with enantiomeric excesses greater than 95%. nih.gov Further engineering has produced thermostable variants with altered substrate specificities, for example, enhancing reactivity towards D-phenylalanine. frontiersin.org

D-Amino Acid Transaminases (DAATs): The activity of DAATs towards non-native substrates like D-phenylalanine is often low. polimi.it Site-directed mutagenesis has been used to engineer DAATs with significantly improved catalytic efficiency for aromatic D-amino acids, primarily by enhancing the catalytic rate (kcat) rather than substrate binding (KM). polimi.it These engineered enzymes are crucial for the efficiency of biocatalytic cascades. nih.govpolimi.it

| Enzyme | Engineering Strategy | Improvement | Reference |

| Petroselinum crispum PAL | Rational Design & Saturation Mutagenesis | Activity towards di-substituted phenylalanines | nih.gov |

| Rhodotorula graminis PAL | Directed Evolution | Increased activity for L-4-Br-phenylalanine synthesis | manchester.ac.uk |

| meso-diaminopimelate D-dehydrogenase | Rational & Random Mutagenesis | Broadened substrate range to various D-amino acids | nih.gov |

| Bacillus sp. YM-1 DAAT | Site-Directed Mutagenesis | Enhanced catalytic efficiency for D-phenylalanine derivatives | polimi.it |

Convergent Chemical Synthesis Strategies

Convergent synthesis provides an efficient route to complex molecules by preparing separate fragments that are later combined. For peptides containing dehydrophenylalanine, this typically involves the synthesis of a dehydroamino acid building block, which is then incorporated into a growing peptide chain. nih.govillinois.edu This approach is often more efficient than a linear synthesis, especially for larger or more complex target molecules.

Peptide Synthesis Incorporation of Dehydroamino Acid Residues

The incorporation of a dehydroamino acid residue into a peptide chain presents unique challenges. The electron-withdrawing nature of the double bond reduces the nucleophilicity of the α-amino group, complicating standard peptide coupling reactions. nih.gov A common strategy to overcome this is to introduce the dehydroamino acid as part of a pre-formed dehydrodipeptide unit. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide is assembled stepwise while anchored to an insoluble resin support. bachem.comnih.gov This simplifies purification, as excess reagents and by-products are removed by simple washing and filtration steps. peptide.com

The incorporation of dehydrophenylalanine into peptides via SPPS has been successfully achieved. One method involves using azlactone intermediates. google.com A dehydroamino acid-containing azlactone can undergo a ring-opening reaction with the N-terminus of a resin-bound peptide, effectively coupling the dehydro residue. google.com However, SPPS can be challenging for long sequences (over 30-40 residues) or for "difficult" sequences, which have a tendency to aggregate on the resin, leading to incomplete reactions and lower yields. nih.gov The formation of secondary structures, such as β-sheets, by the growing peptide chain can hinder reagent access to the reactive N-terminus. nih.gov

Solution-phase peptide synthesis, the classical method, remains highly relevant, particularly for large-scale production where it can be more economical than SPPS. bachem.comresearchgate.net In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, followed by isolation and purification of the intermediate product after each step. researchgate.netmdpi.com

The synthesis of dehydropeptides in solution has been extensively studied. nih.gov For example, protected dipeptides containing dehydrophenylalanine can be synthesized and then coupled with other amino acids or peptide fragments to build up the desired sequence. mdpi.com Various coupling reagents, such as those based on carbodiimides (e.g., EDCI) or phosphonium (B103445) salts, are used to facilitate amide bond formation. researchgate.netgoogle.com While potentially more labor-intensive due to the required purification of intermediates, solution-phase synthesis offers flexibility and is often used to prepare the small, dehydroamino acid-containing fragments that are subsequently used in solid-phase approaches. nih.gov

Generation from Precursors (e.g., Phenylselenocysteine)

The synthesis of peptides containing α,β-dehydroamino acids, such as dehydrophenylalanine (ΔPhe), often involves the incorporation of a masked precursor amino acid into the peptide chain, followed by a post-synthetic modification to generate the double bond. semanticscholar.orgnih.gov One effective and widely utilized precursor is phenylselenocysteine (B1259780) (Sec(Ph)). thieme-connect.de This methodology leverages the unique reactivity of organoselenium compounds to achieve a mild and chemoselective elimination reaction.

The general strategy begins with the synthesis of an appropriately protected phenylselenocysteine derivative, for instance, Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH), which can be prepared on a large scale. thieme-connect.deillinois.edu This protected amino acid is then incorporated into a growing peptide chain at the desired position using standard solid-phase peptide synthesis (SPPS) techniques. illinois.eduspringernature.com

Once the peptide containing the phenylselenocysteine residue is assembled and deprotected, the crucial elimination step is performed. The peptide is subjected to a mild oxidative treatment, which selectively targets the selenide (B1212193) side chain. illinois.edu Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄). illinois.eduspringernature.com The oxidation of the phenylselenocysteine side chain forms a selenoxide intermediate. This intermediate readily undergoes a spontaneous syn-elimination at ambient temperature, yielding the dehydroamino acid residue and phenylselenenic acid as a byproduct. researchgate.net This process is highly efficient and its mild conditions are compatible with a wide range of other amino acid residues present in the peptide, preventing unwanted side reactions. illinois.eduresearchgate.net

This precursor-based approach is advantageous as it circumvents the difficulties associated with the direct incorporation of dehydroamino acids into peptides, which can be challenging due to their reactivity. semanticscholar.orgmdpi.com The conversion of a selenocysteine (B57510) residue to a dehydroalanine residue is a standard method for preparing such peptides for further modifications or for their intrinsic structural properties. researchgate.net

Table 1: Oxidative Elimination of Phenylselenocysteine for Dehydroamino Acid Synthesis

| Precursor Amino Acid | Incorporation Method | Oxidizing Agent | Key Intermediate | Final Product | Reference |

|---|

Synthetic Challenges in Incorporating Multiple Dehydrophenylalanine Units into Peptides

The incorporation of multiple dehydrophenylalanine (ΔPhe) or other dehydroamino acid residues into a single peptide sequence presents significant synthetic hurdles that can limit their application. mdpi.comresearchgate.net These challenges arise from both the inherent reactivity of the dehydroamino acid moiety and the potential for undesired side reactions during synthesis.

A primary difficulty is the low reactivity of the carboxyl group of a dehydroamino acid residue towards the activating agents typically used in peptide coupling reactions. mdpi.com This makes the formation of a peptide bond where a dehydroamino acid is the C-terminal partner inefficient. Consequently, strategies often rely on introducing the double bond in the final steps of the synthesis, after the peptide backbone is fully assembled. mdpi.com

When generating multiple dehydro-residues from cysteine precursors via double alkylation, a major complication is the formation of "stapled" by-products. researchgate.net For instance, when using reagents like dibromoadipamide to convert two cysteine residues in a peptide, the reagent can react with both cysteines, leading to an undesired cyclic, or stapled, peptide instead of two separate dehydroalanine residues. semanticscholar.orgresearchgate.net This side reaction can be prevalent, especially at low reagent-to-peptide ratios. semanticscholar.org While increasing the concentration of the alkylating agent can reduce stapling, it often does not eliminate it completely. semanticscholar.org To address this, alternative reagents with different reactivity profiles have been developed. Methyl 2,5-dibromovalerate, for example, has been shown to cleanly convert multiple cysteines to dehydroalanines, avoiding the formation of stapled by-products due to the slower reactivity of its alkyl bromide groups. researchgate.netnih.govrsc.org

Furthermore, for dehydrophenylalanine specifically, the potential for (Z) and (E) isomerism adds another layer of complexity. The (Z)-isomer is generally more thermodynamically stable. mdpi.com However, if a synthetic route involves a C-terminal (E)-dehydrophenylalanine, it can easily isomerize, resulting in a mixture of isomers that is often difficult to separate, complicating the purification and characterization of the final peptide. mdpi.com The presence of two or more ΔPhe units can lead to a combination of multiple isomers, each with distinct conformational properties. mdpi.com Due to these synthetic difficulties and the low availability of the resulting peptides, the use of peptides containing multiple dehydroamino acids remains limited. mdpi.com

Table 2: Challenges and Solutions in Multi-Dehydro-Residue Peptide Synthesis

| Challenge | Common Method/Reagent | Undesired Outcome | Improved Reagent/Strategy | Desired Outcome | Reference |

|---|---|---|---|---|---|

| Inter-residue Cross-linking | Conversion of two Cysteine residues using Dibromoadipamide | Formation of stapled by-products | Methyl 2,5-dibromovalerate | Clean conversion to two dehydroalanine residues | researchgate.net, semanticscholar.org |

| Difficult Coupling Reaction | Activation of the ΔPhe carboxyl group for coupling | Ineffective peptide bond formation | Post-synthesis dehydration of Serine/Threonine residues | Efficient formation of the desired peptide backbone | mdpi.com |

Chemical Reactivity and Functionalization of Dehydrophenylalanine

Olefinic Reactivity

The presence of the electron-deficient double bond in dehydrophenylalanine is central to its reactivity, allowing for a variety of chemical transformations.

Palladium-Mediated Cross-Coupling Reactions (e.g., Heck Reactions, Conjugate Additions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. sigmaaldrich.comwikipedia.orgorganic-chemistry.org In the context of dehydrophenylalanine, these reactions enable the introduction of diverse functionalities. A notable example is the use of a water-soluble palladium catalyst, Pd(EDTA)(OAc)₂, to couple various arylboronic acids with dehydroalanine (B155165) residues in peptides. d-nb.infonih.gov This reaction proceeds under mild, aqueous conditions and yields both the Heck product, where the sp² hybridization of the α-carbon is maintained, and the conjugate addition product. d-nb.infonih.gov

The Heck reaction, specifically, involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to create a substituted alkene. wikipedia.org This reaction was a pioneering example of a carbon-carbon bond-forming reaction utilizing a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Conjugate addition, also known as 1,4-nucleophilic addition, is another key reaction type. wikipedia.orglumenlearning.com In this reaction, a nucleophile attacks the β-position of the α,β-unsaturated carbonyl system of dehydrophenylalanine. wikipedia.org The resulting negative charge is delocalized through resonance onto the alkoxide and the α-carbon. wikipedia.org

Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions with Dehydroalanine Residues

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Product Type(s) | Reference |

|---|---|---|---|---|

| Dehydroalanine in Nisin | p-toluylboronic acid | Pd(EDTA)(OAc)₂ | Heck product and Conjugate addition product | d-nb.info |

| Dehydroalanine in SUMO_M60Dha | p-methyl-phenylboronic acid | Pd(EDTA)(OAc)₂ | Full conversion to cross-coupled product | d-nb.info |

| Dehydroalanine in SUMO_M60Dha | p-methoxy-phenylboronic acid | Pd(EDTA)(OAc)₂ | Full conversion to cross-coupled product | d-nb.info |

| Dehydroalanine in SUMO_M60Dha | 4-fluorophenylboronic acid | Pd(EDTA)(OAc)₂ | Incomplete conversion | d-nb.info |

Functionalization via Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in dehydrophenylalanine is susceptible to a variety of addition reactions, which are fundamental in organic chemistry for converting multiple bonds into single bonds. wikipedia.orgksu.edu.sabhu.ac.indalalinstitute.comyoutube.com These reactions allow for the introduction of a wide range of functional groups.

Visible-light-driven radical conjugate addition (RCA) has emerged as a powerful method for modifying dehydroalanine residues. researchgate.net This technique facilitates the synthesis of nonproteinogenic amino acids and the site-selective functionalization of peptides and proteins under green and sustainable conditions. researchgate.net The reaction mechanism involves the addition of a radical species to the β-carbon of the dehydroalanine. researchgate.net

Furthermore, various nucleophiles can add to the double bond of dehydrophenylalanine. For instance, secondary amines can react with conjugated carbonyls to form new carbon-nitrogen bonds. wikipedia.org

Role in Peptide Macrocyclization

Dehydrophenylalanine plays a crucial role in the synthesis of cyclic peptides, which are of significant interest due to their enhanced metabolic stability and conformational rigidity compared to their linear counterparts. acs.org

Dehydrophenylalanine as a Traceless Turn-Inducer

Dehydrophenylalanine has been effectively utilized as a "traceless turn-inducer" in peptide macrocyclization. acs.orgnih.govacs.org Its incorporation into a linear peptide precursor facilitates the ring-closing process, often leading to high yields and selectivity for the monomeric cyclic product over cyclodimerization, even at high concentrations. acs.orgnih.govacs.orgresearchgate.net The term "traceless" signifies that the dehydrophenylalanine residue can be subsequently modified, for example, through hydrogenation, to yield a saturated amino acid residue in the final cyclic peptide, thus leaving no trace of the turn-inducing element. acs.orgresearchgate.net

Mechanistic Aspects of Ring Closure Facilitation in Peptides

The ability of dehydrophenylalanine to promote macrocyclization is attributed to its influence on the peptide backbone conformation. acs.org NMR analysis and molecular modeling have revealed that the presence of a dehydrophenylalanine residue can induce a left-handed α-turn in the linear peptide. acs.orgnih.govacs.org This pre-organizes the N- and C-termini of the peptide in close proximity, thereby reducing the entropic barrier to cyclization and favoring the formation of the cyclic monomer. acs.orgnih.govacs.org The conjugation between the phenyl group and the double bond enhances this effect by increasing the steric impact of the phenyl group and enforcing near-planarity. acs.org

Stereoselective Hydrogenation in Unsaturated Cyclic Peptide Systems

Following macrocyclization, the double bond of the dehydrophenylalanine residue within the cyclic peptide can be stereoselectively hydrogenated. nih.govacs.orgresearchgate.net Rhodium-catalyzed hydrogenation is a common method employed for this transformation. nih.govresearchgate.net The choice of the phosphine (B1218219) ligand associated with the rhodium catalyst can control the stereochemical outcome of the hydrogenation, allowing for the selective formation of either the natural product or its epimer. nih.govacs.orgresearchgate.net This cascade reduction can proceed with high stereocontrol and in a unidirectional manner around the macrocyclic ring. researchgate.netnih.gov The catalyst's ability to dissociate from the peptide means that the directionality of the hydrogenation is governed by catalyst-substrate recognition rather than a processive mechanism where the catalyst remains bound. researchgate.net

Derivatization for Advanced Chemical Applications

The unique α,β-unsaturated structure of 2-Amino-3-phenyl-2-propenoic acid, commonly known as dehydrophenylalanine (ΔPhe), incorporated within a peptide sequence, renders it a versatile handle for sophisticated chemical modifications. Its electrophilic double bond is amenable to a variety of addition and coupling reactions, allowing for the late-stage introduction of diverse functionalities. This capacity for derivatization is pivotal in the development of advanced peptide-based therapeutics, probes, and biomaterials.

Formation of Peptide Conjugates (e.g., Glycopeptides, Lipopeptides)

The conjugation of peptides with moieties such as carbohydrates (glycans) and lipids is a powerful strategy to enhance their therapeutic properties, including stability, bioavailability, and target specificity. The ΔPhe residue serves as an effective site for such conjugations, primarily through nucleophilic conjugate addition reactions to its double bond.

Lipopeptides: The synthesis of lipopeptides can be achieved by exploiting the reactivity of the ΔPhe double bond toward thiol nucleophiles. A well-established method is the thiol-Michael addition, where a thiolated lipid is added across the double bond of the dehydroamino acid residue within a peptide. This strategy has been demonstrated effectively for the closely related dehydroalanine (Dha) and is applicable to ΔPhe. rsc.orgthieme-connect.de The reaction proceeds under mild, often aqueous conditions, making it suitable for late-stage functionalization of fully assembled peptides. rsc.org This approach allows for the attachment of various lipid motifs, including saturated, unsaturated, and complex structures like diacylglycerol (DAG), to the peptide backbone. rsc.org

Table 1: Thiol-Michael Addition for Lipopeptide Synthesis

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| ΔPhe-containing peptide | Thiol-Michael Addition | S-Lipidated Peptide | - Mild, aqueous conditions |

| Thiolated Lipid (e.g., Thio-cholesterol, Thio-diacylglycerol) | - Late-stage functionalization |

Glycopeptides: The principle of Michael addition can also be extended to the synthesis of glycopeptides. Dehydroamino acids are recognized as valuable intermediates for preparing glycosylated peptides through intermolecular Michael addition. nih.gov In this approach, a thiol-modified carbohydrate (a thioglycan) can be added to the ΔPhe residue. This results in the formation of an S-linked glycopeptide, where the sugar moiety is connected to the peptide via a stable thioether bond. S-glycopeptides are known to be functional mimics of natural O-glycopeptides and often exhibit enhanced stability against enzymatic degradation. nih.gov While the primary application has been shown with Dha, the shared reactivity makes ΔPhe a suitable substrate for this transformation, enabling the site-specific introduction of carbohydrates into a peptide sequence. nih.gov

Introduction of Complex Chemical Entities into Peptidyl Structures

Beyond lipids and glycans, the ΔPhe residue is an exceptional platform for introducing a wide array of complex chemical entities, including drug molecules, fluorescent labels, and synthetic cofactors. This is largely accomplished through modern transition-metal-catalyzed cross-coupling reactions that functionalize the dehydroamino acid scaffold.

A prominent strategy involves the palladium-catalyzed C(sp²)–H arylation of dehydroalanine (Dha) residues to synthesize ΔPhe-containing peptides with diverse phenyl ring substitutions. rsc.org This late-stage functionalization approach allows for the efficient coupling of various drug scaffolds and bioactive molecules directly onto the peptide. rsc.org The reactions can be performed under mild, base-free conditions, which is crucial for maintaining the integrity of sensitive peptide structures. rsc.org

For instance, using arylthianthrenium salts or arylboronic acids as coupling partners in the presence of a palladium catalyst, a wide range of substituted aryl groups can be introduced. rsc.org This method effectively transforms a simple Dha residue into a complex, non-canonical ΔPhe derivative, thereby embedding a new chemical entity within the peptidyl structure. Photocatalytic methods have also emerged, utilizing visible light to promote the hydroarylation of Dha with arylthianthrenium salts, further expanding the toolkit for creating unconventional phenylalanine derivatives in peptides under exceptionally mild conditions.

Table 2: Palladium-Catalyzed Cross-Coupling for Peptide Functionalization

| Precursor Residue | Coupling Partner | Catalyst System | Product | Application |

|---|---|---|---|---|

| Dehydroalanine (Dha) | Arylthianthrenium Salt | Pd(OAc)₂ | Substituted ΔPhe-Peptide | Introduction of drug scaffolds, bioactive molecules. rsc.org |

These advanced derivatization techniques underscore the importance of dehydrophenylalanine as a key building block in chemical biology and drug discovery. The ability to precisely modify peptides at the ΔPhe position opens up vast possibilities for creating novel conjugates and functionalized structures with tailored biological activities.

Conformational and Structural Implications of Dehydrophenylalanine in Peptides and Peptidomimetics

Conformational Restriction and Secondary Structure Induction

The planar nature of the α,β-double bond in dehydrophenylalanine significantly restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds of the peptide backbone. This inherent rigidity makes ΔPhe a potent inducer of specific secondary structures.

Influence on β-Turns and Helical Conformations (e.g., 3₁₀-Helices, α-Helices)

The presence of dehydrophenylalanine, particularly the (Z)-isomer (ΔZ-Phe), has been shown to be a strong promoter of β-turn and helical conformations in peptides. The specific conformation adopted is often dependent on the position of the ΔZ-Phe residue within the peptide sequence and the surrounding solvent environment.

In different sequence contexts, ΔZ-Phe can promote helical structures. A study of the hexapeptide Boc-Phe-ΔZ-Phe-Val-Phe-ΔZ-Phe-Val-OMe in a non-polar solvent (CDCl₃) revealed a significant population of folded helical conformations, likely 3₁₀-helices, as evidenced by the shielding of NH protons from the solvent and the observation of characteristic NiH----Ni+1H NOEs. nih.gov However, in a more polar solvent like (CD₃)₂SO, the same peptide favors a more extended conformation, highlighting the solvent's role in modulating the conformational preferences induced by ΔZ-Phe. nih.gov This suggests that ΔZ-Phe residues may not always act as absolute conformational locks but rather as potent influencers of secondary structure. nih.gov

The following table summarizes the observed secondary structures in peptides containing ΔZ-Phe:

| Peptide Sequence | Solvent | Observed Secondary Structure | Reference |

| Boc-Leu-Ala-ΔZ-Phe-Leu-OMe | CDCl₃ | Dynamic equilibrium between Type II β-turn and extended conformation | mdpi.com |

| Boc-Leu-ΔZ-Phe-Ala-Leu-OMe | CDCl₃ | Equilibrium between consecutive β-turns and extended conformation | mdpi.com |

| Boc-Phe-ΔZ-Phe-Val-Phe-ΔZ-Phe-Val-OMe | CDCl₃ | Folded helical conformations (e.g., 3₁₀-helix) | nih.gov |

| Boc-Phe-ΔZ-Phe-Val-Phe-ΔZ-Phe-Val-OMe | (CD₃)₂SO | Largely extended conformation | nih.gov |

Impact on Peptidyl Structure Rigidification

The introduction of ΔPhe decreases the flexibility of the peptide, which can be advantageous for several reasons. A more rigid structure can lead to higher binding affinity and selectivity towards biological targets by reducing the entropic penalty of binding. Furthermore, this rigidification can enhance the peptide's resistance to proteolytic degradation, a crucial factor for the development of peptide-based therapeutics.

Isomer-Dependent Conformational Properties in Peptides

Dehydrophenylalanine can exist as two geometric isomers, (Z)-ΔPhe and (E)-ΔPhe, depending on the orientation of the phenyl group and the amino group relative to the Cα=Cβ double bond. The (Z)-isomer, where the phenyl group and the C-terminal part of the peptide backbone are on the same side of the double bond, is thermodynamically more stable. mdpi.com These two isomers impart distinct conformational properties to peptides.

The presence of (Z)- or (E)-ΔPhe influences the accessible regions of the Ramachandran plot for the preceding amino acid residue. Theoretical calculations have shown that the conformational preferences of peptides containing ΔZ-Phe and ΔE-Phe differ significantly. While both isomers restrict the available conformational space, the specific regions of the Ramachandran plot that are favored are distinct for each isomer.

The synthesis of peptides containing the (E)-isomer can be challenging due to its tendency to isomerize to the more stable (Z)-form, especially when it is the C-terminal residue. mdpi.com The presence of multiple ΔPhe residues in a peptide sequence can lead to a combination of four different isomers ((Z,Z), (Z,E), (E,Z), and (E,E)), each with unique conformational characteristics. mdpi.com

The following table provides a conceptual comparison of the conformational impact of (Z)- and (E)-dehydrophenylalanine based on available research:

| Feature | (Z)-Dehydrophenylalanine (ΔZ-Phe) | (E)-Dehydrophenylalanine (ΔE-Phe) | Reference |

| Thermodynamic Stability | More stable | Less stable | mdpi.com |

| Influence on Preceding Residue's Dihedral Angles (φ, ψ) | Significantly restricts conformational space, favoring specific turn and helical regions. | Also restricts conformational space, but favors different regions of the Ramachandran plot compared to the (Z)-isomer. | |

| Observed Secondary Structures | Promotes β-turns and 3₁₀-helices. | Less commonly studied, but its distinct steric profile is expected to induce different folding patterns. | mdpi.comnih.gov |

| Synthetic Accessibility | More readily synthesized and incorporated. | Synthesis is more challenging due to potential for isomerization to the (Z)-form. | mdpi.com |

Design Principles for Foldamers Incorporating Dehydrophenylalanine

Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of the secondary structures of proteins. The inherent conformational rigidity of dehydrophenylalanine makes it an excellent building block for the design of novel foldamers. The incorporation of ΔPhe residues can be used to create predictable and stable helical or turn structures.

The design principles for creating foldamers with dehydrophenylalanine revolve around several key factors:

Strategic Placement: The positioning of ΔPhe residues within the oligomer sequence is critical for directing the desired fold. For example, placing ΔPhe residues at specific intervals can promote the formation of stable helical structures.

Isomer Selection: The choice between (Z)- and (E)-ΔPhe will significantly influence the resulting foldamer architecture due to their distinct conformational biases.

Functionalization: The phenyl ring of dehydrophenylalanine can be chemically modified to introduce specific functional groups, allowing for the creation of functional foldamers with tailored properties, such as catalytic activity or molecular recognition capabilities.

Dehydrophenylalanine-containing peptides have been successfully designed to act as antimicrobial agents, where the defined amphipathic structure, often a helix, is crucial for their activity. nih.gov In these designs, ΔPhe residues are strategically placed to induce a helical conformation that segregates hydrophobic and cationic residues on opposite faces of the helix. nih.gov This demonstrates how the structural propensities of dehydrophenylalanine can be harnessed to create functional peptidomimetic foldamers.

Computational Chemistry and Theoretical Modeling of Dehydrophenylalanine Systems

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of molecules. youtube.comyoutube.comyoutube.com These methods utilize classical mechanics principles to calculate the potential energy of a system as a function of its atomic coordinates. youtube.com By simulating the movement of atoms over time, MD provides a dynamic picture of molecular behavior, revealing accessible conformations and the transitions between them. youtube.com

Nuclear Overhauser effect (n.O.e.) studies, which provide information about the proximity of protons in a molecule, are often used in conjunction with computational modeling to refine solution conformations of peptides. nih.gov For some dehydrophenylalanine-containing peptides, n.O.e. data have suggested the presence of multiple conformations in dynamic equilibrium. nih.gov Molecular dynamics simulations can help to characterize these different conformational states and the energetic barriers between them. youtube.comnih.gov

| Technique | Application | Key Findings | References |

|---|---|---|---|

| Molecular Mechanics | Prediction of equilibrium geometries and relative energies of conformers. | Provides insights into the stable conformations of ΔPhe-containing peptides. | youtube.com |

| Molecular Dynamics Simulations | Exploration of conformational landscapes and dynamic behavior. | Reveals accessible conformations, transition pathways, and the influence of ΔPhe on peptide secondary structure. | youtube.comyoutube.comethz.ch |

| Combined n.O.e. and Computational Modeling | Refinement of solution structures. | Helps to characterize dynamic equilibria between multiple conformations in solution. | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a more detailed understanding of the electronic properties of molecules. rsc.org These methods can be used to predict a wide range of molecular characteristics, including electronic structure, reactivity, and spectroscopic properties.

Quantum chemical calculations have been employed to investigate the electronic structure of dehydrophenylalanine and its derivatives. nih.gov These calculations provide information about molecular orbitals, electron density distribution, and the nature of chemical bonds. For instance, the electronic structure of the α,β-double bond in ΔPhe is of particular interest as it influences the molecule's reactivity and spectroscopic properties.

These theoretical approaches can also predict the reactivity of dehydrophenylalanine. By calculating the energies of transition states and reaction intermediates, it is possible to elucidate reaction mechanisms and predict the kinetic and thermodynamic favorability of different chemical transformations. researchgate.net For example, understanding the electronic structure helps to explain the susceptibility of the double bond to nucleophilic addition reactions.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. Electronic circular dichroism (ECD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. nih.gov Theoretical predictions of ECD spectra, often performed using time-dependent density functional theory (TD-DFT), can be compared with experimental spectra to determine the absolute configuration of chiral centers and to analyze the conformational features of molecules in solution. nih.govfmread.comresearchgate.net

| Method | Application | Information Gained | References |

|---|---|---|---|

| General Quantum Chemical Calculations | Investigation of electronic structure and reactivity. | Molecular orbitals, electron density, reaction mechanisms, and kinetic and thermodynamic parameters. | rsc.orgnih.gov |

| Time-Dependent Density Functional Theory (TD-DFT) | Prediction of Electronic Circular Dichroism (ECD) spectra. | Absolute configuration, conformational analysis, and identification of preferred secondary structures. | nih.govfmread.comresearchgate.netnih.gov |

Theoretical Studies on Isomerization Pathways and Stability

Dehydrophenylalanine can exist as two geometric isomers, (Z)-ΔPhe and (E)-ΔPhe, with the (Z)-isomer being the more thermodynamically stable due to reduced steric hindrance. mdpi.comnih.gov Theoretical studies have been crucial in understanding the isomerization pathways and the relative stabilities of these isomers.

Computational methods can be used to calculate the energy difference between the (Z) and (E) isomers and to map the potential energy surface for their interconversion. This involves locating the transition state structure for the isomerization reaction and calculating the activation energy barrier. nih.gov These theoretical predictions help to explain the experimental observation that the (Z)-isomer is predominantly formed in many synthetic procedures and that the (E)-isomer can be prone to isomerization. mdpi.com

Furthermore, theoretical studies can investigate the factors that influence the stability of these isomers, such as the chemical environment and the presence of other functional groups in the molecule. researchgate.netnih.gov For example, calculations can model the effect of solvent or the incorporation of the ΔPhe residue into a peptide chain on the relative stability of the (Z) and (E) forms.

| Area of Study | Computational Approach | Key Insights | References |

|---|---|---|---|

| Isomer Stability | Calculation of relative energies of (Z)- and (E)-ΔPhe. | Confirms the higher thermodynamic stability of the (Z)-isomer. | mdpi.comnih.gov |

| Isomerization Pathways | Mapping of the potential energy surface for interconversion. | Identifies the transition state and activation energy for isomerization. | nih.gov |

| Environmental Effects | Modeling the influence of solvent and peptide context. | Investigates how the local environment affects isomer stability. | researchgate.netnih.gov |

Advanced Spectroscopic Characterization Methodologies for Dehydrophenylalanine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dehydrophenylalanine-containing compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in defining the stereochemistry and conformation of dehydrophenylalanine residues. The chemical shifts of the vinyl proton (Cβ-H) and the amide proton (N-H) are particularly diagnostic. For instance, in peptides containing the (Z)-isomer of dehydrophenylalanine (Z-ΔPhe), the Cβ-H signal typically appears downfield, often in the range of 6.8-7.5 ppm. The exact chemical shift is sensitive to the local electronic environment and the conformation of the peptide backbone.

Conformational studies of peptides incorporating dehydrophenylalanine have been conducted using 270-MHz ¹H-NMR. nih.gov These studies utilize parameters such as temperature coefficients of amide proton chemical shifts, solvent accessibility of NH groups, and nuclear Overhauser effects (NOEs) to deduce the three-dimensional structure. For example, in a less polar solvent like chloroform-d (B32938) (CDCl₃), certain dehydrophenylalanine-containing peptides exhibit characteristics of folded helical structures, as evidenced by low-temperature coefficients for specific amide protons and the observation of sequential NᵢH to Nᵢ₊₁H NOEs. nih.gov Conversely, in a more polar solvent like dimethyl sulfoxide-d₆ ((CD₃)₂SO), these same peptides may adopt a more extended conformation. nih.gov

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Dehydrophenylalanine Residues

| Proton | Typical Chemical Shift Range (ppm) | Notes |

| Cβ-H | 6.8 - 7.5 | Highly dependent on (Z) or (E) configuration and local environment. |

| N-H | 7.0 - 9.0 | Chemical shift is sensitive to hydrogen bonding and solvent exposure. |

| Aromatic (Phenyl) | 7.2 - 7.8 | Complex multiplet, influenced by substitution and conformation. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of dehydrophenylalanine and its derivatives. The chemical shifts of the α-carbon (Cα) and β-carbon (Cβ) of the dehydroamino acid residue are particularly informative. The Cα is typically observed in the region of 130-140 ppm, while the Cβ appears at a similar downfield position, reflecting their sp² hybridization. The carbonyl carbon (C=O) of the amino acid residue gives a signal in the range of 165-175 ppm.

The chemical shifts of carbonyl carbons in amino acid derivatives and peptides have been shown to correlate with solvent polarities. mdpi.com This information can be used to probe inter- and intramolecular interactions, such as hydrogen bonding. mdpi.com The analysis of ¹³C NMR spectra, often in conjunction with ¹H NMR data, allows for a comprehensive characterization of the molecular backbone.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Dehydrophenylalanine Residues

| Carbon | Typical Chemical Shift Range (ppm) | Notes |

| C=O (Carbonyl) | 165 - 175 | Sensitive to the electronic environment and hydrogen bonding. |

| Cα | 130 - 140 | sp² hybridized carbon. |

| Cβ | 125 - 135 | sp² hybridized carbon, chemical shift influenced by substituents. |

| Aromatic (Phenyl) | 127 - 135 | Multiple signals corresponding to the different carbons of the phenyl ring. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of dehydrophenylalanine and its derivatives, as well as for sequencing peptides containing this unsaturated amino acid.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For 2-Amino-3-phenyl-2-propenoic acid (C₉H₉NO₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The computed exact mass of (Z)-2-amino-3-phenylprop-2-enoic acid is 163.063328530 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including peptides and proteins. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For peptides containing dehydrophenylalanine, ESI-MS can be used to determine the molecular weight of the intact peptide. nih.gov Furthermore, when coupled with tandem mass spectrometry (MS/MS), ESI can provide sequence information. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns can reveal the amino acid sequence, including the position of the dehydrophenylalanine residue. The negative ion mode in ESI-MS can sometimes provide more diagnostic fragment ions for certain types of compounds. nih.gov

Chiroptical Spectroscopy

Electronic Circular Dichroism (CD) Spectroscopy for Conformational Studies, particularly Helical Structures

Electronic Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that is highly sensitive to the secondary structure of peptides and proteins. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. In the context of dehydrophenylalanine-containing peptides, CD spectroscopy is instrumental in determining the presence and handedness of helical conformations, such as the 3(10)-helix and α-helix.

The incorporation of dehydrophenylalanine residues into a peptide sequence can induce and stabilize specific helical structures. The resulting CD spectrum exhibits characteristic signals that are indicative of these ordered conformations. For instance, a negative CD couplet, which consists of a negative band at a longer wavelength and a positive band at a shorter wavelength, is a hallmark of a right-handed 3(10)-helical structure in dehydrophenylalanine-containing peptides. The intensity and position of these bands provide valuable information about the stability and length of the helical segment.

The utility of CD spectroscopy extends to monitoring conformational transitions. Changes in the CD spectrum can signify shifts in the secondary structure of the peptide in response to environmental factors such as solvent polarity, temperature, or the presence of binding partners. This makes CD spectroscopy an essential tool for studying the dynamic conformational behavior of these modified peptides.

Table 1: Characteristic CD Signals for Helical Structures in Dehydrophenylalanine-Containing Peptides

| Helical Structure | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Reference |

|---|---|---|---|

| Right-handed 3(10)-helix | ~280 | Negative | nih.gov |

| Right-handed 3(10)-helix | ~260 | Positive | nih.gov |

| α-helix | ~222 | Negative | nih.govunits.it |

| α-helix | ~208 | Negative | units.it |

| α-helix | ~192 | Positive | units.it |

| Random Coil | ~198 | Strong Negative | units.it |

Conformation-Dependent Simulated CD Spectra

To complement experimental CD data, theoretical simulations of CD spectra have emerged as a critical tool for the detailed conformational analysis of dehydrophenylalanine peptides. These computational methods allow for the prediction of CD spectra for various possible conformers of a peptide, providing a deeper understanding of the relationship between its three-dimensional structure and its chiroptical properties.

The simulation process typically involves generating a set of possible conformations for the peptide, which can differ in terms of helix type (e.g., 3(10)-helix vs. α-helix), helix sense (right-handed vs. left-handed), and the orientation of the dehydrophenylalanine side chains. For each of these conformers, the CD spectrum is then calculated using quantum mechanical methods.

By comparing the simulated spectra with the experimentally observed CD spectrum, researchers can identify the most probable conformation or ensemble of conformations that the peptide adopts in solution. This approach is particularly valuable for distinguishing between structurally similar conformations that may be difficult to resolve through experimental methods alone. Conformation-dependent simulated CD spectra provide a robust framework for validating structural models and refining our understanding of the conformational landscape of dehydrophenylalanine-containing peptides. nih.govresearchgate.net

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for investigating the secondary structure of peptides containing dehydrophenylalanine. This method probes the vibrational modes of the molecule's constituent atoms, providing a detailed fingerprint of its molecular structure and hydrogen-bonding patterns.

In peptide analysis, the amide bands in the FT-IR spectrum are of particular interest as they are sensitive to the peptide backbone conformation. The most informative of these are the amide I, amide II, and amide III bands.

Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. researchgate.netleibniz-fli.de Its frequency is highly sensitive to the secondary structure. For instance, α-helical conformations typically show an amide I band around 1650-1658 cm⁻¹, while 3(10)-helical structures exhibit a band at a slightly higher frequency, around 1660-1666 cm⁻¹. nih.gov

Amide II (1510-1580 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de Its position is also influenced by the secondary structure and hydrogen bonding.

Amide III (1220-1330 cm⁻¹): This is a more complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. researchgate.net

By analyzing the positions and shapes of these amide bands, researchers can identify and differentiate between various helical and non-helical conformations within dehydrophenylalanine peptides. Furthermore, temperature-dependent FT-IR studies can be employed to investigate the thermal stability of these secondary structures, providing insights into the forces that govern their formation and maintenance.

Table 2: Characteristic FT-IR Amide Band Frequencies for Helical Structures in Dehydrophenylalanine-Containing Peptides

| Amide Band | α-Helix (cm⁻¹) | 3(10)-Helix (cm⁻¹) | Reference |

|---|---|---|---|

| Amide I | 1650 - 1658 | 1660 - 1666 | leibniz-fli.denih.gov |

| Amide II | 1540 - 1550 | 1530 - 1540 | leibniz-fli.de |

| Amide III | ~1300 | ~1315 | researchgate.net |

Applications in Materials Science and Advanced Organic Chemistry

Peptide Mimicry and Bioinspired Material Design

The incorporation of 2-amino-3-phenyl-2-propenoic acid into peptide chains is a powerful strategy for peptide mimicry and the development of bioinspired materials. The planar and rigid nature of the ΔPhe residue introduces predictable conformational constraints, guiding the peptide to adopt specific secondary structures.

Research has demonstrated that the inclusion of ΔPhe can induce the formation of well-defined secondary structures such as β-turns and 3(10)-helices in peptides. nih.gov This is a key aspect of peptide mimicry, where synthetic peptides are designed to replicate the structure and function of biologically active peptide segments. For instance, the stabilization of unusual structures in oligopeptides containing ΔPhe has been observed, leading to conformations that can mimic the tips of viral proteins, suggesting potential applications as viral antagonists or synthetic antigens. nih.gov

Furthermore, peptides containing ΔPhe have shown a remarkable ability to self-assemble into well-ordered nanostructures, a cornerstone of bioinspired material design. These peptides can form supramolecular hydrogels, which are highly biocompatible and have physical properties similar to the extracellular matrix. nih.gov This makes them promising candidates for applications in tissue engineering, drug delivery, and regenerative medicine. The stability of these peptide-based nanomaterials is often enhanced by the presence of ΔPhe, which provides resistance to enzymatic degradation by proteases. nih.gov For example, a dipeptide containing Z-dehydrophenylalanine was found to form stable nanotubes that were non-cytotoxic and resistant to non-specific proteases. nih.gov

The ability to control the self-assembly process by designing specific peptide sequences containing ΔPhe opens up possibilities for creating a wide range of functional biomaterials with tailored properties.

Construction of Artzymes and Artificial Metalloenzymes

The unique structural features of 2-amino-3-phenyl-2-propenoic acid are also being exploited in the construction of artzymes and artificial metalloenzymes—synthetic molecules that mimic the catalytic activity of natural enzymes. The rigid backbone conformation imposed by ΔPhe residues can help in creating a pre-organized active site, a crucial feature for efficient catalysis.

Dehydropeptides, including those containing ΔPhe, are utilized to construct bioinspired enzyme mimetics. nih.gov The introduction of ΔPhe into a peptide sequence can enhance its stability and resistance to proteolytic degradation, which are desirable properties for robust catalysts. nih.gov This peptidomimetic strategy allows for the creation of enzyme inhibitors that can act as non-hydrolyzable substrate mimics. nih.gov For example, the dehydropeptide cilastatin, which contains a dehydroamino acid, is used clinically to inhibit a renal enzyme, demonstrating the practical application of this concept. nih.gov

While direct incorporation of 2-amino-3-phenyl-2-propenoic acid into the active site of artificial metalloenzymes is an area of ongoing research, the principles of using conformationally constrained amino acids to build stable scaffolds are well-established. The rigidifying effect of ΔPhe can contribute to the creation of a stable microenvironment around a catalytic metal center, potentially enhancing the selectivity and efficiency of the artificial metalloenzyme. The development of peptide nanozymes, which can be single peptides or peptide-based nanostructures with enzyme-like activities, represents a promising direction where the properties of ΔPhe can be leveraged. nih.gov

Precursors for Chiral Building Blocks in Organic Synthesis

In the realm of organic synthesis, 2-amino-3-phenyl-2-propenoic acid derivatives serve as valuable precursors for the synthesis of chiral building blocks, particularly enantiomerically pure α-amino acids. The double bond in the ΔPhe structure provides a handle for stereoselective transformations, most notably asymmetric hydrogenation.

The asymmetric hydrogenation of N-acyl-α,β-dehydrophenylalanine derivatives is a well-established and highly efficient method for producing chiral phenylalanine derivatives with high enantiomeric excess. This reaction is a cornerstone of asymmetric catalysis and has been instrumental in providing access to a wide range of chiral α-amino acids that are crucial for the synthesis of pharmaceuticals and other biologically active molecules. acs.org

A generic synthetic route involves the preparation of a dehydrophenylalanine intermediate, which is then subjected to selective reduction using a chiral catalyst. researchgate.net The choice of the chiral catalyst, such as those based on rhodium complexes with chiral phosphine (B1218219) ligands (e.g., DuPHOS), dictates the stereochemical outcome of the reaction, allowing for the predictable synthesis of either the (R)- or (S)-enantiomer of the corresponding α-amino acid. researchgate.net This method is highly versatile and has been applied to the synthesis of various non-natural α-amino acids that are important building blocks in drug discovery. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-3-phenyl-2-propenoic Acid?

- Methodological Answer : The synthesis typically involves condensation reactions or oxidative modifications of phenylalanine analogs. For example, oxidation of 2-amino-3-phenylpropanoic acid derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can introduce the propenoic acid moiety. Substitution reactions with halogenated precursors (e.g., fluoropyridine or nitrobenzene derivatives) may also be employed to modify the phenyl ring . Post-synthesis purification often involves column chromatography or recrystallization to isolate enantiopure forms, as racemic mixtures are common due to stereochemical challenges.

Q. How is 2-Amino-3-phenyl-2-propenoic Acid characterized post-synthesis?

- Methodological Answer : Characterization employs a combination of analytical techniques:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry; FT-IR for functional group identification (e.g., carboxylic acid, amino groups).

- Chromatography : HPLC or LC-MS to assess purity and resolve enantiomers using chiral columns.

- Thermodynamic Analysis : Differential scanning calorimetry (DSC) for melting point determination and solubility studies in aqueous/organic solvents (e.g., using data from handbooks like Handbook of Aqueous Solubility Data) .

Q. What role does this compound play in enzyme-substrate interaction studies?

- Methodological Answer : The compound serves as a substrate analog in kinetic assays to study enzyme specificity. For example, its α,β-unsaturated carbonyl group mimics transition states in decarboxylase or aminotransferase reactions. Researchers use competitive inhibition assays with UV-Vis spectroscopy to measure binding affinities (Km/Vmax) and identify active-site residues via X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from variations in pH, solvent polarity, or polymorphic forms. To address this:

- Conduct systematic solubility studies across pH 2–12 using phosphate buffers.

- Compare experimental data with predictive models (e.g., Hansen solubility parameters) and reference compilations like Handbook of Aqueous Solubility Data .

- Characterize crystal forms via powder XRD to rule out polymorphism effects.

Q. What computational strategies are effective in predicting the reactivity of 2-Amino-3-phenyl-2-propenoic Acid?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS, referencing thermodynamic data from NIST .

- QSAR Models : Train models on analogs (e.g., fluorinated or nitro-substituted derivatives) to correlate substituent effects with reactivity .

Q. How to design experiments to evaluate its stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS and identify intermediates using high-resolution mass spectrometry (HRMS).

- Light/Heat Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to assess photodegradation and thermal decomposition pathways .

Q. What strategies mitigate stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during condensation.

- Enzymatic Resolution : Employ lipases or esterases to hydrolyze racemic mixtures selectively.

- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Pd) with enzymes to achieve high enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.